molecular formula C11H14N2O2 B12903425 2-(Phenylimino)oxazolidine-3-ethanol CAS No. 27151-08-2

2-(Phenylimino)oxazolidine-3-ethanol

Cat. No.: B12903425
CAS No.: 27151-08-2
M. Wt: 206.24 g/mol
InChI Key: FSRIRISNMXWUNL-UHFFFAOYSA-N
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Description

2-(Phenylimino)oxazolidine-3-ethanol is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Biological Activity

  • Molecular Formula : C11H14N2O
  • Molecular Weight : 206.24 g/mol
  • Density : 1.19 g/cm³
  • Boiling Point : 336.9°C at 760 mmHg
  • Flash Point : 157.5°C

Biological Activity Overview

Oxazolidinones, including 2-(Phenylimino)oxazolidine-3-ethanol, are known for their antimicrobial properties, particularly against gram-positive bacteria. The biological activity of this compound is likely influenced by its phenylimino substitution, which may enhance its interaction with biological targets.

Potential Biological Activities:

  • Antimicrobial Activity : Preliminary data indicate that compounds within the oxazolidinone class exhibit significant antimicrobial effects. These effects are particularly noted against resistant bacterial strains, which are a growing concern in medical treatment.
  • Antioxidant Properties : While specific studies on the antioxidant capacity of this compound are not available, related compounds have shown potential in scavenging free radicals and reducing oxidative stress.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related compounds that share structural characteristics with this compound:

Compound NameStructure TypeKey Biological Activity
2-OxazolidinoneOxazolidinoneExhibits significant antimicrobial activity
5-Methylene-1,3-oxazolidin-2-oneOxazolidinoneKnown for diverse applications in medicinal chemistry
Thiazolidinone derivativesThiazolidinoneDisplay unique biological activities against pathogens

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Inhibition of Bacterial Protein Synthesis : Similar to other oxazolidinones, it may interfere with bacterial ribosomal function.
  • Interaction with Enzymatic Pathways : The phenylimino group may facilitate interactions with specific enzymes or receptors involved in microbial growth and resistance.

Case Studies and Research Findings

While direct case studies on this compound are scarce, research on related oxazolidinones provides insights into its potential applications. For instance:

  • A study highlighted the effectiveness of oxazolidinones against methicillin-resistant Staphylococcus aureus (MRSA), indicating a promising avenue for developing new antibiotics.
  • Research on thiazolidinone derivatives has shown significant activity against various pathogens, suggesting that structural modifications can lead to enhanced biological efficacy.

Properties

CAS No.

27151-08-2

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(2-phenylimino-1,3-oxazolidin-3-yl)ethanol

InChI

InChI=1S/C11H14N2O2/c14-8-6-13-7-9-15-11(13)12-10-4-2-1-3-5-10/h1-5,14H,6-9H2

InChI Key

FSRIRISNMXWUNL-UHFFFAOYSA-N

Canonical SMILES

C1COC(=NC2=CC=CC=C2)N1CCO

Origin of Product

United States

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